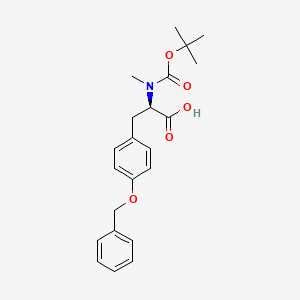

Boc-D-MeTyr(Bzl)-OH

Description

Contextualization within Stereochemically Defined N-Methylated Amino Acid Chemistry

The introduction of an N-methyl group into an amino acid backbone is a minimalistic yet profound modification. researchgate.netingentaconnect.com This alteration imparts several desirable properties to peptides, including increased resistance to enzymatic degradation by proteases. peptide.comnih.govresearchgate.net The N-methyl group also restricts the conformational flexibility of the peptide backbone, which can lead to enhanced receptor affinity and selectivity. peptide.com Furthermore, N-methylation can improve a peptide's pharmacokinetic properties, such as its ability to cross cell membranes and the blood-brain barrier. researchgate.netpeptide.com

Boc-D-MeTyr(Bzl)-OH is a stereochemically defined N-methylated amino acid, meaning the D-configuration at the alpha-carbon is fixed. The use of D-amino acids, the non-natural enantiomers of the standard L-amino acids, is another strategy to increase peptide stability and alter biological activity. cymitquimica.com The combination of N-methylation and the D-configuration in this compound makes it a valuable component for creating peptides with enhanced stability and specific conformational preferences.

Significance of Modified Tyrosine Derivatives in Peptide and Peptidomimetic Design

Tyrosine and its derivatives are crucial in various biological processes, including signal transduction. ontosight.ai Modifications to the tyrosine structure can significantly influence its interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai The benzyl (B1604629) group protecting the hydroxyl function of the tyrosine side chain in this compound enhances the compound's lipophilicity and stability. cymitquimica.com

In peptide and peptidomimetic design, modified tyrosine derivatives are employed to create compounds with tailored properties. For instance, they have been instrumental in the development of potent antagonists for receptors like the P2X7 receptor. nih.gov The strategic modification of tyrosine has also been explored in the creation of prodrugs with enhanced antiviral properties. nih.gov The ability to chemically modify tyrosine residues at a late stage in peptide synthesis further expands their utility in drug discovery and chemical biology. researchgate.net

Overview of Contemporary Research Trajectories for Modified Amino Acid Scaffolds

Current research involving modified amino acid scaffolds like this compound is focused on several key areas. A primary goal is the development of peptide-based therapeutics with improved drug-like properties, such as oral bioavailability and longer in vivo half-lives. peptide.com This is often achieved by incorporating modifications that increase metabolic stability and cell permeability. researchgate.net

Researchers are also utilizing modified amino acids to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with enhanced stability and activity. researchgate.netingentaconnect.com These peptidomimetics are being investigated for a wide range of therapeutic applications, including the development of novel antibiotics and anticancer agents. researchgate.netgoogle.com Furthermore, modified amino acids are being used as tools to probe the structure and function of proteins and to develop new diagnostic agents. ontosight.ai The systematic substitution of amino acids with their β-methylated counterparts in opioid receptor antagonists is an example of how these modifications can fine-tune potency and selectivity. researchgate.net

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its specific physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C22H27NO5 |

| Molecular Weight | 385.45 g/mol |

| Appearance | Faintly beige fine crystals or solid |

| Melting Point | 133.5°C (decomposes) |

| Boiling Point | 533°C at 760 mmHg |

| Density | 1.174 g/cm³ |

| Flash Point | 276.2°C |

| Storage Condition | 0-5°C or Room Temperature |

| CAS Number | 138774-98-8 |

Data sourced from multiple chemical suppliers and databases. echemi.commolbase.comcalpaclab.com

The Boc protecting group is crucial for peptide synthesis, as it prevents the amino group from reacting out of turn. cymitquimica.com It is stable under many reaction conditions but can be readily removed with mild acid, a process known as deprotection. peptide.com The benzyl ether protecting the tyrosine hydroxyl group is also relatively stable but can be removed by hydrogenolysis. myskinrecipes.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNRGORPOYPIJC-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemical Transformations of Boc D Metyr Bzl Oh

Stereoselective Synthesis Methodologies for N-Methylated D-Tyrosine Derivatives

Achieving the correct stereochemistry at the α-carbon is paramount in the synthesis of biologically active peptides. The D-configuration and the N-methylation of Boc-D-MeTyr(Bzl)-OH present specific synthetic challenges that require precise stereoselective control.

The generation of α-quaternary α-amino acids, including α-methylated variants, is a key challenge in organic synthesis. acs.org Several methodologies have been developed to introduce an α-methyl group with high stereoselectivity.

One prominent approach involves the diastereoselective alkylation of chiral glycine enolate equivalents. Chiral auxiliaries are used to create a rigid template that directs the approach of an electrophile (a methylating agent) to one face of the enolate, thereby establishing the desired stereocenter. Another powerful method is the catalytic enantioconvergent cross-coupling of racemic α-halo amino acid derivatives with organozinc reagents, catalyzed by nickel complexes with chiral ligands. nih.gov This strategy is effective for a broad range of substrates and provides access to protected unnatural α-amino acids with high enantiomeric excess. nih.gov

Further techniques include the use of chiral phase-transfer catalysts for the alkylation of glycine Schiff bases and the diastereoselective alkylation of iminolactones derived from natural chiral sources, such as (1S)-(+)-3-carene. acs.org These methods provide robust pathways to α-methylated amino acid precursors, which can then be elaborated into the desired N-methylated D-tyrosine derivative.

Table 1: Comparison of Asymmetric Synthesis Methods for α-Methylated Amino Acids

| Methodology | Description | Key Features | Typical Reagents |

|---|---|---|---|

| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary is attached to a glycine precursor to direct the stereoselective alkylation of the resulting enolate. | High diastereoselectivity; auxiliary can be cleaved and recycled. | Schöllkopf or Evans auxiliaries, strong base (e.g., LDA), methyl iodide. |

| Catalytic Enantioconvergent Cross-Coupling | A nickel catalyst with a chiral ligand couples a racemic α-halo amino acid derivative with an alkylating agent. | Starts from a racemate; broad substrate scope; high enantioselectivity. nih.gov | NiBr₂·glyme, chiral ligand (e.g., PyBOX), alkylzinc reagent. nih.gov |

| Phase-Transfer Catalysis | Alkylation of a glycine derivative under biphasic conditions using a chiral phase-transfer catalyst. | Operationally simple; avoids cryogenic temperatures. | Cinchona alkaloid-derived catalysts, aqueous base, organic solvent. |

Starting with an enantiomerically pure precursor, such as D-tyrosine, is often the most direct route to this compound. The synthesis involves a sequence of protection, N-methylation, and final functionalization. The primary challenge is to perform the N-methylation without racemizing the chiral center.

A typical sequence begins with the protection of the carboxyl and phenolic hydroxyl groups of D-tyrosine. The α-amino group is then protected, often with a group that can be removed to allow for methylation. Direct methylation of the Boc-protected amine is generally not feasible. Instead, a common strategy involves reductive amination, where the Boc-D-Tyr(Bzl)-OR derivative is reacted with formaldehyde to form a Schiff base (or oxazolidinone intermediate), which is then reduced stereoselectively to yield the N-methyl amine. Alternatively, a different protecting group, such as a tosyl or nitrobenzenesulfonyl group, can be used on the nitrogen, which facilitates alkylation by making the N-H proton more acidic, followed by deprotection and introduction of the Boc group.

Selective Protection and Deprotection Regimes for Amine and Hydroxyl Functionalities

The synthesis of complex molecules like this compound relies on an orthogonal protecting group strategy, where each sensitive functional group can be selectively deprotected without affecting the others. wikipedia.org

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino functionality in peptide synthesis. Its popularity stems from its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, while being easily removable under moderately acidic conditions. creative-peptides.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O). libretexts.org In the context of solid-phase peptide synthesis (SPPS), the Boc/Bzl strategy involves using Boc for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection. seplite.com The Nα-Boc group is cleaved at each step of peptide elongation using an acid such as trifluoroacetic acid (TFA). americanpeptidesociety.org This acid-lability is a cornerstone of its utility, allowing for stepwise peptide construction. nih.gov

The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions during peptide synthesis, such as O-acylation during coupling steps. The benzyl (B1604629) (Bzl) ether is a common choice for this purpose. google.com It is typically installed via a Williamson ether synthesis, reacting the tyrosine derivative with a benzyl halide under basic conditions. organic-chemistry.org

The Bzl group is stable to the acidic conditions used for Boc deprotection (e.g., TFA), making it compatible with the Boc/Bzl SPPS strategy. seplite.comthieme-connect.de However, a known complication is that the Bzl group is not completely stable to repeated TFA treatments, which can lead to partial deprotection. thieme-connect.de Furthermore, during final deprotection with strong acids like hydrogen fluoride (B91410) (HF), the cleaved benzyl cation can reattach to electron-rich aromatic rings, leading to the formation of 3-benzyltyrosine as a byproduct. thieme-connect.depeptide.com To mitigate these issues, more acid-stable derivatives, such as the 2,6-dichlorobenzyl ether, have been developed. thieme-connect.de The Bzl group is typically removed at the end of the synthesis by strong acidolysis (e.g., HF) or, more cleanly, by catalytic hydrogenolysis. wikipedia.orgorganic-chemistry.org

Table 2: Properties of Boc and Bzl Protecting Groups in Peptide Synthesis

| Protecting Group | Functionality Protected | Introduction Reagent | Cleavage Conditions | Orthogonality & Stability |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | α-Amine (Nα) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl). creative-peptides.comlibretexts.orgamericanpeptidesociety.org | Stable to bases, hydrogenolysis, and nucleophiles. creative-peptides.com |

| Bzl (Benzyl) | Phenolic Hydroxyl (-OH) | Benzyl bromide (BnBr) or chloride (BnCl) with a base. organic-chemistry.org | Catalytic hydrogenolysis (H₂/Pd); very strong acids (e.g., HF). organic-chemistry.orgthieme-connect.de | Stable to mild/moderate acid (TFA) and bases. thieme-connect.de |

On-Resin N-Methylation and Solution-Phase Derivatization Approaches

N-methylation can be performed either in solution before the amino acid is incorporated into a peptide chain or directly on the solid-phase support during SPPS.

On-resin N-methylation is an efficient method that integrates this modification directly into the automated or manual SPPS workflow. nih.govnih.gov It improves the pharmacokinetic properties of peptides by enhancing their metabolic stability and membrane permeability. researchgate.netspringernature.com Several on-resin methods exist:

Reductive Amination : This involves treating the resin-bound peptide (with a free N-terminal amine) with formaldehyde and a reducing agent like sodium cyanoborohydride. This method is effective but requires careful control to avoid over-methylation. nih.gov

Fukuyama-Miller-Scanlan Method : This is a widely used and robust three-step procedure. acs.org The N-terminal amine is first reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). The resulting sulfonamide is sufficiently acidic to be methylated under mild basic conditions using a methylating agent like methyl iodide or dimethyl sulfate. Finally, the o-NBS group is removed with a thiol nucleophile to reveal the N-methylated amine, ready for the next coupling step. acs.orgnih.gov

Solution-phase derivatization involves synthesizing the this compound monomer entirely in solution. This approach allows for large-scale production and straightforward purification of the final building block before its use in peptide synthesis. The N-methylation is typically carried out on a suitably protected D-tyrosine derivative, and the protecting groups are manipulated to yield the final product. While this method requires more manual purification steps compared to the on-resin approach, it provides a well-characterized building block, which can be crucial for ensuring the quality of the final peptide. acs.org

Table 3: Comparison of N-Methylation Approaches

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| On-Resin N-Methylation | The N-methylation reaction is performed on the N-terminus of the growing peptide chain attached to a solid support. nih.govnih.gov | Compatible with SPPS workflow; avoids purification of intermediates; allows for rapid synthesis of analogues. springernature.com | Reaction monitoring can be difficult; potential for side reactions on the resin; coupling to the N-methylated amine is often sluggish. acs.org |

| Solution-Phase Derivatization | The N-methylated amino acid is synthesized and purified as a monomer before being used in peptide synthesis. acs.org | Allows for large-scale synthesis; monomer is fully characterized before use; avoids on-resin reaction complexities. | Requires multi-step synthesis and purification for each building block; more time-consuming for library synthesis. |

Development of Efficient N-Methylation Protocols

The synthesis of this compound necessitates a robust and efficient N-methylation strategy that minimizes side reactions and preserves the stereochemical integrity of the amino acid. While various methods for the N-methylation of amino acids have been developed, their application to sterically hindered substrates like D-Tyrosine derivatives requires careful optimization.

One of the most widely employed methods for the N-methylation of N-acyl or N-carbamoyl amino acids involves the use of sodium hydride (NaH) and methyl iodide (MeI). This approach is broadly applicable and has been utilized for a range of amino acids. The reaction proceeds through the deprotonation of the amide nitrogen by the strong base, followed by nucleophilic attack of the resulting anion on methyl iodide. For Boc-D-Tyr(Bzl)-OH, this would involve the methylation of the Boc-protected amine. The benzyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is stable under these conditions.

Another effective strategy for N-methylation, particularly in the context of solid-phase peptide synthesis (SPPS), is reductive amination. This method involves the reaction of the primary amine of the amino acid with formaldehyde to form a Schiff base, which is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN). This process can be carried out directly on the resin-bound peptide.

A three-step procedure fully compatible with solid-phase peptide synthesis (SPPS) has also been described, consisting of sulfonylation, methylation, and desulfonylation. ub.edupeptide.com This method involves the protection of the N-terminal α-amine group with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation, and subsequent removal of the o-NBS group to reveal the N-methylated amine. ub.edupeptide.com

Table 1: Comparison of Common N-Methylation Protocols

| Protocol | Reagents | Advantages | Disadvantages |

| Sodium Hydride/Methyl Iodide | NaH, MeI | Broad applicability, near quantitative yields for some amino acids. | Requires careful handling of pyrophoric NaH. |

| Reductive Amination | Formaldehyde, NaBH₃CN | Compatible with solid-phase synthesis. | Potential for over-methylation or side reactions. |

| Sulfonylation/Methylation/Desulfonylation | o-NBS-Cl, Methylating agent, Thiol | Compatible with SPPS, optimized for speed. ub.edupeptide.com | Multi-step process. |

C-Terminal and Side Chain Functionalization for Peptide Elongation

The successful incorporation of this compound into a growing peptide chain relies on effective C-terminal activation and subsequent peptide bond formation. The Boc/Bzl strategy is a classical and effective method for solid-phase peptide synthesis. seplite.com In this approach, the Boc group serves as a temporary protecting group for the α-amino group and is removed with a moderately strong acid like trifluoroacetic acid (TFA). seplite.com The benzyl group protecting the tyrosine side chain is a semi-permanent protecting group, stable to TFA but removable with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage from the resin. seplite.com

For C-terminal functionalization, this compound is typically attached to a solid support, such as a Merrifield or MBHA resin, through its carboxyl group. seplite.com This is achieved using standard coupling reagents. Once anchored to the resin, the Boc group is removed, and the newly liberated N-methyl amine is coupled with the next Boc-protected amino acid in the sequence.

The benzyl protection of the tyrosine side chain is generally stable throughout the synthesis. However, under repeated acidic conditions used for Boc deprotection, a minor migration of the benzyl group from the oxygen to the aromatic ring of tyrosine can occur. This potential side reaction should be considered, especially in the synthesis of long peptides where the tyrosine residue is near the N-terminus and exposed to multiple deprotection cycles.

Challenges in the Incorporation of Sterically Hindered Amino Acids in Synthesis

The primary challenge in utilizing this compound in peptide synthesis is the steric hindrance posed by the N-methyl group and the bulky benzyl-protected side chain. This steric bulk can significantly slow down the rate of peptide bond formation, leading to incomplete couplings and the formation of deletion sequences.

To overcome this, highly efficient coupling reagents are required. Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), may not be sufficient to drive the reaction to completion. More potent coupling reagents, such as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate), are often necessary to achieve high coupling yields. peptide.combachem.com These reagents form highly activated esters that are more reactive towards the sterically hindered N-methyl amine. peptide.com Microwave-assisted solid-phase peptide synthesis has also been shown to be effective in driving difficult couplings of sterically hindered amino acids to completion. cem.com

Another challenge associated with N-methylated amino acids is their propensity to promote the formation of diketopiperazines (DKPs), especially at the dipeptide stage on the resin. The cis-amide bond conformation favored by N-methylated residues can facilitate this intramolecular cyclization and premature cleavage from the solid support. Careful selection of the C-terminal amino acid and the use of appropriate resins and coupling conditions can help to minimize this side reaction.

Table 2: Common Coupling Reagents for Sterically Hindered Amino Acids

| Reagent | Class | Key Features |

| HATU | Uronium/Aminium Salt | Fast reaction rates, less epimerization. peptide.com |

| HBTU | Uronium/Aminium Salt | Efficient, racemization reduced with HOBt. peptide.com |

| PyBOP | Phosphonium Salt | Prevents the formation of toxic HMPA. |

| PyBrOP | Phosphonium Salt | More reactive than PyBOP, effective for N-methyl amino acids. peptide.com |

Integration of Boc D Metyr Bzl Oh in Advanced Peptide Synthesis Methodologies

Application in Solid-Phase Peptide Synthesis (SPPS) and its Variants

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support. researchgate.net The incorporation of structurally demanding residues like Boc-D-MeTyr(Bzl)-OH into a growing peptide chain presents unique challenges and opportunities within the SPPS framework.

Coupling Efficiency and Minimization of Racemization with N-Methylated Residues

The synthesis of peptides containing N-methylated amino acids is notoriously challenging due to steric hindrance. The methyl group on the amide nitrogen impedes the approach of the activated carboxyl group of the incoming amino acid, often leading to slow and incomplete coupling reactions. researchgate.net This is particularly true when coupling an N-methylated residue to another N-methylated residue. peptide.com

To overcome these low coupling yields, specialized, highly reactive coupling reagents are required. Standard reagents like HBTU and HCTU are often less effective. peptide.com Research has shown that phosphonium (B103445) and aminium/uronium salts, especially those based on HOAt (1-hydroxy-7-azabenzotriazole), are superior for these difficult couplings. Reagents such as HATU, PyAOP, and PyBOP have demonstrated significantly improved efficiency in mediating amide bond formation with sterically hindered N-methylated amino acids. researchgate.netnih.gov For instance, PyAOP is noted as being especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids. peptide.com

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Type | Efficacy with N-Methylated Residues | Notes |

| HBTU/HCTU | Aminium/Uronium | Moderate to Low | Often result in incomplete couplings. peptide.com |

| HATU | Aminium/Uronium | High | Based on the highly effective HOAt additive; successfully used for N-methyl amino acid coupling. peptide.combachem.com |

| PyBOP/HOAt | Phosphonium | High | The combination is considered one of the most promising for difficult couplings involving N-methylated residues. nih.gov |

| PyAOP | Phosphonium | Very High | Particularly effective for coupling N-methyl amino acid to another N-methyl amino acid. nih.govpeptide.com |

| PyBrOP | Phosphonium | High | A highly reactive reagent, though its use can be limited by potential for racemization with prolonged couplings. bachem.com |

Racemization, the loss of stereochemical integrity at the alpha-carbon during synthesis, is a major concern in peptide chemistry. peptide.com It typically occurs through the formation of a 5(4H)-oxazolone intermediate following the activation of the C-terminal carboxyl group. nih.gov However, N-methylated amino acids like this compound are inherently resistant to this primary racemization pathway because the N-methyl group prevents the formation of the requisite oxazolone (B7731731) ring.

While the residue itself is protected from racemization, the preceding amino acid in the sequence can still be susceptible. The use of urethane-based protecting groups, such as the Boc group, is known to significantly suppress racemization compared to other N-terminal protections. nih.gov Furthermore, the choice of coupling conditions is critical. Additives like HOBt (1-Hydroxybenzotriazole) and, more effectively, HOAt, are routinely included in coupling reactions to minimize epimerization. bachem.compeptide.com For particularly sensitive couplings, base-free conditions using DIC (Diisopropylcarbodiimide) in combination with an additive like Oxyma Pure can also be employed to reduce the risk of racemization. bachem.com

Orthogonal Protection Schemes in Complex Peptide Assembly

An orthogonal protection scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.com This selectivity is fundamental for synthesizing complex peptides with modified side chains or branched architectures.

The protection strategy employed for this compound involves the acid-labile Boc group for temporary Nα-amino protection and the also acid-labile benzyl (B1604629) (Bzl) group for semi-permanent side-chain hydroxyl protection. This Boc/Bzl scheme is not truly orthogonal because both groups are cleaved by acid. peptide.comseplite.comiris-biotech.de Instead, it relies on differential acid lability for selective removal. The Boc group is readily cleaved under moderate acidic conditions, typically using 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). seplite.com In contrast, the benzyl ether protecting the tyrosine side chain is much more stable and requires treatment with very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal, which usually occurs during the final cleavage of the peptide from the resin. peptide.comseplite.com

This contrasts with the fully orthogonal Fmoc/tBu strategy, where the base-labile Fmoc group protects the Nα-terminus and acid-labile groups (like tert-butyl, tBu) protect the side chains. peptide.com The choice of the Boc/Bzl strategy may be dictated by the specific requirements of the target peptide, such as avoiding the basic conditions (e.g., piperidine) used for Fmoc removal, or when an established synthesis protocol requires its use. iris-biotech.de

Table 2: Protecting Groups in the this compound Scheme

| Protecting Group | Abbreviation | Function | Cleavage Condition | Classification |

| tert-Butoxycarbonyl | Boc | Temporary Nα-amino protection | Moderate Acid (e.g., 20-50% TFA) seplite.com | Acid-labile |

| Benzyl | Bzl | Semi-permanent side-chain protection | Strong Acid (e.g., HF, TFMSA) peptide.com | Acid-labile |

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable methodology, particularly for the large-scale production of shorter peptides. In this approach, protected amino acids are coupled sequentially in a suitable organic solvent, with purification of the intermediate peptide fragment after each step.

Boc-protected amino acids are well-suited for solution-phase synthesis. The coupling of this compound in solution faces the same steric hindrance challenges as in SPPS, necessitating the use of high-reactivity coupling reagents to ensure efficient amide bond formation. The primary difference from SPPS lies in the workup; after each coupling and deprotection step, the resulting peptide must be isolated and purified, often through extraction or crystallization, which can be labor-intensive compared to the simple filtration and washing steps of SPPS.

Engineering of Peptide Macrocycles and Constrained Peptide Architectures

The incorporation of non-standard amino acids is a key strategy for designing peptides with enhanced therapeutic properties. Both D-amino acids and N-methylated amino acids are frequently used to engineer specific secondary structures, improve resistance to enzymatic degradation, and increase oral bioavailability. nih.govresearchgate.netmdpi.com

This compound is an ideal building block for these applications.

Conformational Constraint : The substitution of an L-amino acid with its D-enantiomer can induce specific turns in the peptide backbone, such as β-turns, which can stabilize a desired bioactive conformation. researchgate.netresearchgate.net This conformational restriction can lead to higher receptor binding affinity and selectivity.

Proteolytic Stability : Peptide bonds involving D-amino acids are resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. lifetein.com.cn Similarly, N-methylation of the amide bond blocks access for many peptidases, further enhancing the metabolic stability and in vivo half-life of the peptide. researchgate.netmerckmillipore.com

Therefore, this compound is strategically employed in the synthesis of cyclic peptides and other constrained architectures where precise control over conformation and enhanced stability are critical for biological function. nih.govresearchgate.net

Conformational and Structural Investigations of Boc D Metyr Bzl Oh Containing Peptides

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are powerful tools for predicting how modified amino acids influence peptide structure and flexibility. mdpi.combonvinlab.orgnih.gov

Prediction of Conformational Preferences and Flexibility

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of peptides containing Boc-D-MeTyr(Bzl)-OH. plos.orgyoutube.com Such studies would reveal the preferred dihedral angles of the peptide backbone and the side chain of the modified tyrosine residue. By simulating the peptide in different solvent environments, researchers could predict its flexibility and the dynamic equilibrium between different conformations. psu.edu

Force Field Development for Modified Amino Acids

Accurate MD simulations rely on precise force field parameters that describe the potential energy of the molecule. acs.orgnih.gov For a non-standard amino acid like this compound, it would be necessary to develop and validate specific parameters for the N-methylated peptide bond and the modified side chain. This process often involves quantum mechanical calculations to derive atomic charges and bond and angle parameters. biorxiv.orggithub.iofu-berlin.de

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide experimental data that can validate and refine computational models of peptide structure.

Nuclear Magnetic Resonance (NMR) for Backbone and Side Chain Conformational Analysis

NMR spectroscopy is a cornerstone of peptide structural analysis in solution. mdpi.com 1H NMR could provide information on the local environment of protons within the peptide, including those of the Boc, benzyl (B1604629), and N-methyl groups. nih.govchemicalbook.com Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would allow for the determination of through-space proximities between atoms, providing crucial distance restraints for calculating the three-dimensional structure.

X-ray Crystallography Studies of Modified Peptide Motifs

X-ray crystallography provides high-resolution, solid-state structures of molecules. mdpi.comnih.gov Obtaining a crystal structure of a peptide containing this compound would offer definitive insights into its bond lengths, bond angles, and the precise conformation of the peptide backbone and side chain in the crystalline state. This information is invaluable for understanding the stereochemical effects of this modified amino acid.

In-Depth Analysis of this compound Containing Peptides Reveals Insufficient Data for Full Conformational Study

A comprehensive review of available scientific literature reveals a significant gap in the specific conformational and structural analysis of peptides containing the chemical compound this compound. While the broader impact of N-methylation on peptide structure is a well-documented field of study, detailed research findings focusing explicitly on peptides incorporating this compound are not sufficiently available to construct a thorough and scientifically rigorous article as outlined.

General studies on N-methylated peptides have provided valuable insights. The introduction of an N-methyl group eliminates the amide proton, thereby preventing its participation as a hydrogen bond donor. This single modification can disrupt stabilizing intramolecular hydrogen bonds that are crucial for the formation of secondary structures like β-turns and helices.

However, the specific effects of incorporating this compound into a peptide sequence have not been extensively characterized in the accessible literature. This compound is a protected, N-methylated D-amino acid derivative of tyrosine, where the Boc group protects the N-terminus and a benzyl group protects the phenolic hydroxyl group. The D-configuration of the amino acid, combined with N-methylation, is expected to impose significant conformational constraints. D-amino acids themselves are known to induce specific turn structures, and their combination with N-methylation would likely lead to unique conformational preferences.

A complete analysis, as requested, would necessitate data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (for NOE-based distance restraints, coupling constants, and temperature coefficients of amide protons), Circular Dichroism (CD) spectroscopy (to assess secondary structure content), X-ray crystallography (for solid-state structure), and computational modeling. These studies would be essential to elucidate the precise impact of the this compound residue on:

β-Turn and Helical Structure Induction and Stabilization: Determining whether this specific residue promotes or destabilizes these common secondary motifs.

Alteration of Amide Bond Geometry and Rotational Barriers: Quantifying the cis/trans population of the amide bond preceding the N-methylated residue and the energy barriers for rotation.

Without access to such specific experimental data for peptides containing this compound, any discussion would remain speculative and would not meet the required standards of a detailed, scientifically accurate article. Further research is needed to be published in this specific area to enable a comprehensive conformational analysis.

Biomolecular Recognition and Ligand Design Principles Employing Boc D Metyr Bzl Oh

Rational Design of Peptidomimetics and Conformationally Restricted Ligands

The design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but possess improved drug-like properties, such as enhanced stability, bioavailability, and receptor selectivity. longdom.org The use of conformationally restricted ligands is a key strategy in this endeavor, as it reduces the inherent flexibility of peptides, thereby locking them into a bioactive conformation and minimizing the entropic penalty upon binding to a receptor. nih.govupc.edu

Strategies for Enhancing Receptor Selectivity and Modulating Binding Affinity (Design-focused)

The incorporation of Boc-D-MeTyr(Bzl)-OH into a peptide sequence is a deliberate design choice to influence its interaction with biological targets. The N-methyl group introduces a steric constraint that can significantly alter the peptide's backbone conformation. peptide.com This modification can prevent the formation of certain hydrogen bonds and favor specific rotamers, leading to a more defined three-dimensional structure. This pre-organization of the ligand can enhance its binding affinity for a particular receptor by reducing the entropic cost of binding. upc.edu

Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. peptide.com This increased metabolic stability is a crucial factor in improving the in vivo half-life of peptide-based drugs. peptide.com The benzyl (B1604629) group protecting the tyrosine's hydroxyl group increases the lipophilicity of the molecule, which can facilitate its passage through cell membranes and potentially enhance its interaction with hydrophobic pockets within a receptor's binding site. cymitquimica.com

Research has shown that strategic modifications, including the use of D-amino acids and N-methylation, can lead to highly selective ligands. For instance, in the development of opioid receptor ligands, the introduction of conformational constraints through cyclization and the use of modified amino acids has been instrumental in achieving high selectivity for the δ-opioid receptor. nih.gov Similarly, the systematic substitution with β-methyl amino acids in the δ-opioid antagonist TIPP has been shown to significantly affect the activity profile, demonstrating the profound impact of such modifications. researchgate.net

Mimicry of Native Peptidic Structures and Bioactive Conformations

A primary goal in peptidomimetic design is to replicate the bioactive conformation of a native peptide—the specific three-dimensional shape it adopts when binding to its receptor. nih.gov Linear peptides are often highly flexible in solution, existing as an ensemble of different conformations. nih.gov The incorporation of conformationally constrained amino acids like this compound helps to stabilize a particular conformation, ideally the one that is recognized by the receptor. nih.govnih.gov

The N-methylation of the peptide backbone, a key feature of this compound, is a well-established strategy to induce specific secondary structures, such as β-turns. nih.gov These turn structures are often critical components of the bioactive conformation of many peptides, enabling them to present key pharmacophoric groups to the receptor in the correct orientation. By promoting a specific turn conformation, this compound can effectively mimic the structure of a native peptide loop or turn region that is essential for biological activity.

The process of constraining a peptide into its bioactive shape can significantly enhance its potency. For example, the development of the superpotent melanocortin receptor agonist, melanotan-II, involved cyclization to lock the peptide into a specific conformation, resulting in prolonged bioactivity. nih.gov This highlights the principle that reducing conformational flexibility can lead to more potent and stable peptide-based drugs. nih.gov

Investigation of Molecular Interaction Mechanisms (In Vitro/Theoretical)

Understanding how a ligand interacts with its target at the molecular level is crucial for rational drug design. A combination of in vitro experimental techniques and theoretical computational methods provides deep insights into these interactions.

Structure-Activity Relationship (SAR) Studies in Ligand Optimization (Theoretical/Computational)

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds. By systematically modifying the structure of a ligand and evaluating the effect of these changes on its biological activity, researchers can identify the key chemical features responsible for its potency and selectivity. nih.gov

In the context of peptides containing this compound, SAR studies would involve synthesizing a series of analogs where this residue is either replaced by other amino acids or its structural features are altered. For example, one could explore the impact of replacing the benzyl protecting group with other substituents to modulate lipophilicity and steric bulk. Similarly, the N-methyl group could be removed or replaced with other alkyl groups to probe the importance of this feature for conformational control and receptor interaction.

A study on tyrosyl derivatives as P2X7 receptor antagonists demonstrated the power of SAR. nih.gov By systematically varying three positions of a tyrosine-based scaffold, researchers were able to optimize the antagonist potency. nih.gov Their findings revealed that large hydrophobic groups at the Nα-amine and an arylsulfonate ester on the tyrosine side chain were preferred for high activity. nih.gov Such studies, often guided by computational modeling, are essential for refining the structure of a lead compound to maximize its therapeutic potential.

Computational Docking and Molecular Recognition Modeling

Computational docking is a powerful in silico tool used to predict the binding orientation and affinity of a ligand to its target protein. mdpi.combiorxiv.org This method involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank them based on their predicted binding energy. biorxiv.org

Molecular recognition modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations, that aim to provide a more dynamic picture of the ligand-receptor interaction. mdpi.comnih.gov MD simulations can reveal how the flexibility of both the ligand and the receptor influences the binding process and can help to identify the most stable binding conformations. mdpi.com These computational approaches are increasingly integral to modern drug discovery, enabling the rapid screening of virtual libraries of compounds and providing detailed insights into the principles of molecular recognition. mdpi.comwiley.com

Role in Modulating Protein-Protein Interactions and Enzyme Activity (Mechanistic Research)

The ability to modulate protein-protein interactions (PPIs) and enzyme activity is a key goal in the development of new therapeutics. nih.govrsc.org Peptides and peptidomimetics are particularly well-suited for targeting PPIs, as they can mimic the secondary structural elements, such as α-helices and β-sheets, that often form the interface between interacting proteins. rsc.orgmdpi.com

The incorporation of conformationally constrained amino acids like this compound can be a crucial strategy in the design of effective PPI modulators. By stabilizing a specific helical or turn conformation, this modified amino acid can help to create a peptide that accurately mimics the binding epitope of one of the interacting proteins. This can lead to the development of potent inhibitors that disrupt the formation of the protein complex. rsc.org

Similarly, in the context of enzyme inhibition, the rigidification of a peptide substrate analog can lead to tighter binding to the enzyme's active site. The pre-organized conformation of the inhibitor reduces the entropic penalty of binding, resulting in a lower inhibition constant (Ki). The unique structural features of this compound can be exploited to design highly potent and selective enzyme inhibitors. For example, the benzyl group could be designed to interact with a specific hydrophobic sub-pocket in the enzyme's active site, thereby enhancing binding affinity.

Research into the modulation of enzyme activity often involves studying the effects of various compounds on enzyme kinetics. For instance, a study on the effects of heavy metals on the enzymatic activity in Holarrhena pubescens cultures demonstrated how different substances can differentially modulate the activity of various enzymes. nih.gov While not directly related to this compound, this illustrates the principle of how external agents can influence enzyme function, a key area of mechanistic research.

The table below presents a hypothetical SAR study for a peptide containing this compound, illustrating how systematic modifications could be used to probe its role in modulating the activity of a target enzyme.

| Compound | Modification at Tyr Position | Relative Potency | Receptor Selectivity |

| Lead Peptide | This compound | 1 | High |

| Analog 1 | Boc-L-MeTyr(Bzl)-OH | 0.2 | Moderate |

| Analog 2 | Boc-D-Tyr(Bzl)-OH | 0.5 | High |

| Analog 3 | Boc-D-MeTyr-OH | 0.8 | High |

| Analog 4 | Ac-D-MeTyr(Bzl)-OH | 0.9 | High |

Design of Inhibitors and Modulators of Biological Processes

The unique structural characteristics of this compound, namely its D-configuration, N-methylation, and the presence of a bulky benzyl protecting group, make it a valuable building block in the design of potent and specific inhibitors and modulators of various biological processes. These modifications address several key challenges in peptide-based drug design, including susceptibility to proteolysis, conformational flexibility, and receptor selectivity.

The incorporation of a D-amino acid, such as in this compound, into a peptide sequence is a well-established strategy to enhance resistance to enzymatic degradation by proteases, which typically recognize and cleave L-amino acid residues. This increased stability translates to a longer biological half-life of the peptide, a crucial property for therapeutic agents.

Furthermore, N-methylation of the peptide backbone, a feature of this compound, serves multiple purposes in inhibitor and modulator design. It can prevent the formation of hydrogen bonds, thereby restricting the conformational flexibility of the peptide. This pre-organization of the peptide into a specific bioactive conformation can lead to higher binding affinity and selectivity for the target receptor or enzyme. nih.gov The N-methyl group can also act as a steric shield, further contributing to proteolytic resistance. peptide.com

The benzyl group protecting the tyrosine hydroxyl function, while primarily a feature for synthesis, can also influence the steric and hydrophobic interactions of the resulting peptide with its biological target. Depending on the specific binding pocket, this bulky group can either be a beneficial addition or may need to be removed in the final compound. In some cases, the presence of the benzyl group has been shown to have a negative effect on the inhibitory potential of peptidyl derivatives. epo.org

An example of the application of related N-Boc-D-amino acids is in the synthesis of bestatin-based inhibitors targeting the malarial metalloaminopeptidase PfA-M1. jst.go.jp In these studies, the use of D-amino acid precursors was essential for creating the desired stereochemistry of the α-hydroxy-β-amino acid core of the inhibitors. jst.go.jp While this study did not use this compound specifically, it highlights the importance of D-amino acid building blocks in designing enzyme inhibitors. jst.go.jp

In the context of opioid receptor modulation, the modification of peptide ligands with D-amino acids and N-methylation has been shown to have a profound impact on activity and selectivity. elte.huresearchgate.net For instance, systematic modifications of opioid peptides can switch a compound from an agonist to an antagonist or alter its selectivity between different opioid receptor subtypes (e.g., μ and δ). elte.hu The conformational constraints imposed by N-methylation can be a key determinant in achieving this fine-tuning of biological activity. elte.hu

The following table summarizes the key features of this compound and their implications for the design of inhibitors and modulators.

| Feature of this compound | Implication in Inhibitor/Modulator Design | Research Finding Reference |

| D-amino Acid Configuration | Increased resistance to proteolytic degradation, leading to a longer biological half-life. | arizona.edu |

| N-Methylation | Restricts conformational flexibility, potentially leading to higher binding affinity and selectivity. Provides steric shielding against proteases. | nih.govpeptide.com |

| Benzyl (Bzl) Protecting Group | Can influence steric and hydrophobic interactions within the binding pocket of the target protein. | epo.org |

Applications in Chemical Biology Probes and Tools

The same properties that make this compound a valuable component in the design of inhibitors and modulators also lend themselves to the development of sophisticated chemical biology probes and tools. These tools are instrumental in studying complex biological systems, identifying new drug targets, and elucidating the mechanisms of action of bioactive molecules.

The enhanced stability conferred by the D-amino acid and N-methyl modifications is highly desirable for probes that are used in complex biological environments, such as cell lysates or in living cells, where they are exposed to a plethora of proteases. A robust probe ensures that the observed biological effect or signal is a direct result of the probe's interaction with its intended target, rather than a consequence of its degradation.

The conformational constraints imposed by N-methylation can be exploited to create probes with high specificity for a particular protein or receptor. This is crucial for applications such as affinity-based protein profiling, where the goal is to selectively label and identify the binding partners of a small molecule from a complex proteome. The development of affinity-based probes often involves the incorporation of a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) onto a selective ligand scaffold. nih.gov The structural rigidity provided by residues like N-methylated D-tyrosine can help maintain the precise orientation of these functional groups for efficient labeling of the target.

Furthermore, the tyrosine side chain, once deprotected, offers a versatile handle for chemical modification. For example, it can be a site for the attachment of fluorescent dyes, photo-crosslinkers, or other reporter groups to create a variety of chemical probes. mdpi.com The development of peptide-based fluorescent probes for live-cell imaging is a burgeoning field, and the use of modified amino acids is central to creating probes with improved photophysical properties and target specificity. mdpi.com

While direct examples of the use of this compound in published chemical biology probes are not abundant, its constituent features are well-represented in the design of such tools. For instance, N-methylated amino acids have been incorporated into peptide-based tools to modulate their biological function and stability. peptide.com The synthesis of peptide-based tools for drug discovery often relies on building blocks that can confer specific structural and stability properties. dur.ac.uk this compound is listed as a commercially available building block for the synthesis of diverse peptide libraries, including those for antimicrobial peptides, which themselves can be considered chemical biology tools to study bacterial processes. arizona.edu

The table below outlines potential applications of this compound in the development of chemical biology probes and tools, based on the known functions of its structural components.

| Potential Application | Rationale based on the properties of this compound |

| Affinity-Based Probes | The conformational rigidity and enzymatic stability enhance the specificity and longevity of the probe, allowing for more accurate identification of protein targets. |

| Fluorescent Probes for Bioimaging | The tyrosine side chain can be functionalized with a fluorophore. The D-amino acid and N-methyl group contribute to the probe's stability in the cellular environment. |

| Photoaffinity Labels | The tyrosine moiety can be modified to incorporate a photoreactive group. The structural constraints can help to position this group optimally for crosslinking to the target protein. |

| Peptide-Based Biosensors | The stability and defined conformation of peptides containing this residue can lead to more robust and selective biosensors for detecting specific analytes. |

Advanced Analytical Methodologies for Characterization of Boc D Metyr Bzl Oh and Its Peptide Conjugates in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical and chiral purity of Boc-D-MeTyr(Bzl)-OH. Given that the biological activity of peptides is often stereospecific, confirming the enantiomeric excess of the D-enantiomer is critical.

Chemical Purity: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound. A C18 column is typically used with a gradient elution system involving a mixture of water and an organic solvent like acetonitrile, both often modified with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. Purity is assessed by integrating the area of the main peak relative to the total area of all observed peaks on the chromatogram.

Enantiomeric Excess: Determining the enantiomeric excess requires a chiral separation method. Two primary HPLC-based strategies are employed for N-methylated amino acids:

Indirect Method (Chiral Derivatization): The amino acid is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18). nih.gov For secondary amines like N-methylated amino acids, reagents such as Nα-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH2), an analogue of Marfey's reagent, are effective. nih.gov The resulting diastereomers are then separated and quantified, typically by UV detection at 340 nm. nih.gov

Direct Method (Chiral Stationary Phases): This approach utilizes a column containing a chiral stationary phase (CSP) that can directly distinguish between enantiomers. researchgate.net CSPs based on macrocyclic antibiotics, crown ethers, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are commonly used for amino acid separations. mdpi.comheraldopenaccess.us Zwitterionic stationary phases based on cinchona alkaloids have also shown success in separating N-methylated amino acids. hplc.eu This method is often preferred for its simplicity as it eliminates the need for a derivatization step.

The choice between methods depends on the availability of suitable CSPs and the complexity of the sample matrix. For peptide conjugates, enzymatic or acidic hydrolysis is first required to liberate the amino acid residues before derivatization and analysis. mdpi.com

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Enantiomeric Excess (Indirect Method) |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | RP-HPLC after Chiral Derivatization |

| Stationary Phase | Octadecylsilane (C18), 5 µm | Octadecylsilane (C18), 5 µm |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% TFA | Isocratic or Gradient of Acetonitrile/Aqueous Buffer (e.g., TFA/Water) |

| Derivatizing Agent | N/A | e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH2) |

| Detector | UV at ~280 nm (Tyrosine absorption) | UV at 340 nm (for DNP derivatives) nih.gov |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |

| Resolution (Rs) | N/A | > 1.5 for diastereomer peaks nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

For this compound (Molecular Formula: C22H27NO5, Molecular Weight: 385.5 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. calpaclab.com

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. The fragmentation patterns are highly characteristic of the protecting groups and the amino acid structure. For Boc-protected compounds, characteristic neutral losses are observed:

Loss of isobutylene (B52900) (56 Da): A primary fragmentation pathway for the Boc group, resulting in an [M+H-56]+ ion. nih.gov

Loss of the entire Boc group (100 Da): This corresponds to the loss of C5H8O2.

Loss of CO2 (44 Da) after the initial loss of isobutylene. nih.gov

When this compound is incorporated into a peptide, MS/MS sequencing (e.g., via collision-induced dissociation, CID) produces characteristic b- and y-type fragment ions from peptide backbone cleavage. The mass difference between consecutive ions in a series allows for the confirmation of the amino acid sequence. The presence of the N-methyl and benzyl (B1604629) groups on the tyrosine residue will be reflected in the specific mass of the corresponding fragment ions. acs.orgnih.gov

| Ion Type | Description | Characteristic Fragment for Boc-Protected Amines/Peptides |

|---|---|---|

| [M+H]+ | Protonated molecular ion | Confirms the molecular weight of the intact molecule. |

| [M+Na]+ | Sodiated molecular ion | Often observed alongside the [M+H]+ ion. |

| [M+H-C4H8]+ | Loss of isobutylene | Key indicator of the Boc protecting group. nih.gov |

| [M+H-Boc]+ | Loss of the Boc group | Confirms the presence and lability of the Boc group. |

| b- and y-ions | Peptide backbone fragments | Used to sequence peptide conjugates and confirm the location of the MeTyr(Bzl) residue. nih.gov |

Advanced NMR Techniques for Stereochemical and Conformational Purity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. While 1D ¹H NMR is used for initial structural verification, advanced 2D NMR techniques are essential for unambiguous assignment and for confirming stereochemical and conformational purity, especially for complex molecules like N-methylated amino acids. springernature.comsteelyardanalytics.com

The N-methylation introduces an additional level of complexity, as it can lead to the presence of cis and trans rotamers around the peptide bond when incorporated into a peptide chain, which may be observable as separate sets of signals in the NMR spectra. researchgate.net

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically 2-3 bonds apart), allowing for the mapping of proton-proton networks within the molecule, such as the spin system of the tyrosine side chain. researchgate.net

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon signals based on their attached protons. This is crucial for resolving signal overlap common in 1D spectra. nih.gov

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is invaluable for connecting different spin systems, for instance, linking the Boc and benzyl protecting groups to the core amino acid structure.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing information about the 3D structure and conformation of the molecule and its peptide conjugates. steelyardanalytics.com

These techniques combined allow for the complete assignment of all ¹H and ¹³C signals, confirming the integrity of the protecting groups and the core amino acid structure, and providing insight into the conformational preferences.

| NMR Experiment | Information Obtained | Application to this compound |

|---|---|---|

| 1D ¹H NMR | Provides a general fingerprint and proton count. | Verification of characteristic signals for Boc, benzyl, and aromatic protons. |

| 2D COSY | Identifies ¹H-¹H spin systems. | Confirms connectivity of protons on the tyrosine aromatic ring and the α/β positions. researchgate.net |

| 2D HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Unambiguous assignment of ¹³C signals, resolving overlap. nih.gov |

| 2D HMBC | Identifies long-range ¹H-¹³C correlations (2-4 bonds). | Confirms attachment of Boc and benzyl groups to the N and O atoms, respectively. |

| 2D NOESY | Identifies through-space ¹H-¹H correlations. | Provides data on stereochemistry and conformational preferences of the molecule in solution. |

Other Biophysical Techniques for Investigating Biomolecular Interactions

Once this compound is incorporated into a peptide, it is crucial to study how this modification influences the peptide's interaction with its biological targets, such as proteins or receptors. Various biophysical techniques are employed for this purpose. govinfo.govnih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for quantifying biomolecular interactions. mtoz-biolabs.com In a typical experiment, a target protein (ligand) is immobilized on a sensor chip, and the peptide conjugate (analyte) is flowed over the surface. nih.gov Binding events cause a change in the refractive index at the surface, which is detected as a response. This allows for the precise determination of kinetic parameters, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff), from which the equilibrium dissociation constant (Kₒ) can be calculated (Kₒ = kₒff / kₐ). core.ac.uk This data is essential for comparing the binding affinity of modified peptides to their unmodified counterparts. springernature.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary structure of peptide conjugates in solution. The technique measures the differential absorption of left and right circularly polarized light. Characteristic CD spectra are produced by different secondary structures (α-helix, β-sheet, random coil). By comparing the CD spectrum of a peptide conjugate before and after binding to its target, one can infer conformational changes that occur upon interaction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering deep insight into the driving forces of the interaction.

| Technique | Primary Measurement | Key Parameters Obtained | Research Application |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | kₐ (on-rate), kₒff (off-rate), Kₒ (affinity) core.ac.uk | Quantifying binding kinetics and affinity to a target protein. |

| Circular Dichroism (CD) | Differential absorption of polarized light | Secondary structure content (α-helix, β-sheet) | Assessing peptide conformation and structural changes upon binding. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Kₐ (affinity), ΔH (enthalpy), n (stoichiometry) | Determining the complete thermodynamic profile of the interaction. |

Future Perspectives and Emerging Directions in Research with Boc D Metyr Bzl Oh

Development of Novel Synthetic Methodologies and Scalable Production

The synthesis of N-methylated amino acids like Boc-D-MeTyr(Bzl)-OH can be complex, often presenting challenges that hinder large-scale production. researchgate.netnih.gov Future research is increasingly focused on developing more efficient, cost-effective, and scalable synthetic routes.

Traditional methods for N-methylation can involve harsh reagents or lengthy multi-step procedures. google.com Innovations are crucial to overcome these limitations. One promising area is the development of novel methylation techniques that are compatible with various protecting groups and minimize racemization. google.comacs.org For instance, methods using dimethyl carbonate (DMC) with an acid system have shown high efficiency and selectivity for N-methylation of amino acids, offering a greener and more sustainable alternative. rsc.org Another approach involves on-resin methylation during solid-phase peptide synthesis (SPPS), which can streamline the process of creating N-methylated peptides. acs.orgspringernature.com

Integration into Advanced Bioconjugation Chemistries and Material Science Applications

The unique properties conferred by N-methylation, such as increased resistance to enzymatic degradation and enhanced membrane permeability, make this compound a valuable component for advanced applications beyond traditional peptide therapeutics. nih.govresearchgate.net

In bioconjugation , the strategic incorporation of N-methylated residues can modulate the conformation and stability of peptides, making them better candidates for linking to other molecules like drugs, imaging agents, or nanoparticles. The benzyl-protected tyrosine side chain offers a site for further chemical modification after deprotection, allowing for specific attachment chemistries. Future research will likely explore the use of peptides containing this compound to create highly stable and targeted delivery systems.

In material science , N-methylated amino acids are being investigated for their role in the formation of novel biomaterials. Peptides containing these residues can self-assemble into unique nanostructures, such as nanotubes or hydrogels. The N-methylation influences the peptide's backbone conformation, affecting its self-assembly properties. acs.org The resulting materials could have applications in tissue engineering, regenerative medicine, and as scaffolds for controlled-release drug systems. The future will see more studies on how the precise placement of N-methylated residues like D-MeTyr(Bzl) can be used to control the morphology and function of these self-assembling materials.

Computational Design of Next-Generation Modified Peptides and Ligands

Computational tools are becoming indispensable for accelerating the design of new peptides with desired properties. tandfonline.comfrontiersin.org For N-methylated peptides, computational modeling helps predict the complex conformational changes that N-methylation induces. rsc.orgrsc.org

Molecular dynamics (MD) simulations are a powerful technique to study the conformational ensembles of peptides containing N-methylated residues. nih.govrsc.org These simulations can help researchers understand how the introduction of a methyl group on the backbone nitrogen restricts flexibility and favors certain secondary structures. nih.gov This predictive capability is crucial for the rational design of peptide ligands with enhanced binding affinity and specificity for biological targets. rsc.orgrsc.org

Emerging computational methods and force fields are being developed to more accurately model N-methylated cyclic peptides. rsc.orgrsc.org For example, the Rosetta software suite has been updated to include parameters for N-methylated amino acids, allowing for the design of complex macrocycles. tandfonline.comfrontiersin.org Deep learning-based models, such as those adapted from AlphaFold, are also being developed to predict the structures of cyclic peptides containing N-methylated and D-amino acids with greater speed and accuracy. biorxiv.org These in silico tools enable the screening of vast virtual libraries of peptides incorporating this compound, identifying promising candidates for synthesis and experimental validation, thereby saving significant time and resources. frontiersin.orgnih.govbakerlab.org

Challenges and Opportunities in the Field of N-Methylated Peptide Science

The field of N-methylated peptide science, while full of promise, faces several key challenges that also represent significant opportunities for innovation.

Challenges:

Synthesis and Purification: The synthesis of N-methylated amino acids and their incorporation into peptides remains a significant hurdle. researchgate.netnih.govkrisp.org.za Steric hindrance can lead to low coupling efficiencies and the formation of side products, complicating purification. nagoya-u.ac.jp Furthermore, multiple N-methylations can create a mixture of inseparable conformers (isomers of the peptide's shape), only one of which may be biologically active. tandfonline.com

Conformational Complexity: N-methylation increases the likelihood of cis-amide bond formation, adding a layer of structural complexity. tandfonline.comrsc.org Predicting and controlling the final 3D structure of a multiply N-methylated peptide is a major challenge that can impede rational design. rsc.org

Analytical Characterization: The presence of multiple conformers can complicate analytical techniques like NMR spectroscopy, making structural elucidation difficult.

Opportunities:

Enhanced Pharmacokinetics: The primary driver for using N-methylation is the potential to create peptide-based drugs with improved properties. researchgate.netnih.gov N-methylation can increase metabolic stability by protecting against enzymatic cleavage and improve cell permeability by reducing the number of hydrogen bond donors. tandfonline.comnih.govresearchgate.net This opens the door to developing orally available peptide therapeutics. researchgate.nettandfonline.com

Modulating Bioactivity: N-methylation is not just a tool for improving drug-like properties; it can also fine-tune the biological activity and selectivity of a peptide. google.com By constraining the peptide's conformation, N-methylation can lock it into a bioactive shape, leading to higher affinity for its target. nih.gov

Novel Scaffolds: The unique conformational preferences of N-methylated peptides allow for the creation of novel structural scaffolds that are not accessible with standard amino acids. nih.govbakerlab.org This expands the chemical space available for drug discovery, enabling the design of molecules that can interact with difficult targets like protein-protein interfaces. rsc.orgrsc.org

The table below summarizes some of the key research findings related to the challenges and opportunities in N-methylated peptide science.

| Research Area | Key Findings & Future Directions | Citations |

| Synthesis | Development of efficient on-resin and flow-chemistry methods to overcome difficult couplings and improve scalability. | acs.orgnagoya-u.ac.jp |

| Conformation | N-methylation can induce cis-amide bonds and restrict backbone flexibility, which can be harnessed for rational design but complicates prediction. | tandfonline.comrsc.org |

| Pharmacokinetics | N-methylation can significantly increase metabolic stability and membrane permeability, offering a pathway to orally bioavailable peptides. | researchgate.nettandfonline.comnih.govresearchgate.net |

| Computational Design | Advanced force fields and deep learning models are being developed to more accurately predict the structures of N-methylated peptides, accelerating discovery. | tandfonline.comrsc.orgrsc.orgbiorxiv.org |

Q & A

Q. What are the key synthetic steps and reagents required to prepare Boc-D-MeTyr(Bzl)-OH?

The synthesis involves three sequential steps:

- Amino Protection : React tyrosine with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) to protect the α-amino group .

- Methylation : Treat the hydroxyl group of tyrosine with methyl iodide (CH₃I) and sodium hydride (NaH) to introduce the methyl group .

- Benzylation : Protect the phenolic hydroxyl group using benzyl bromide (C₆H₅CH₂Br) and potassium carbonate (K₂CO₃) . Critical Considerations : Ensure anhydrous conditions during methylation to avoid side reactions.

Q. Why are Boc and Bzl protecting groups used in this compound?

- Boc Group : Provides acid-labile protection for the amino group, enabling selective deprotection with trifluoroacetic acid (TFA) without affecting other functional groups .

- Bzl Group : Protects the phenolic hydroxyl group via base-stable, hydrogenation-sensitive benzylation, ensuring stability during peptide elongation . Methodological Tip : Use TFA for Boc removal and catalytic hydrogenation (e.g., Pd/C) for Bzl deprotection.

Q. How is this compound incorporated into peptide synthesis workflows?

The compound participates in carbodiimide-mediated coupling (e.g., DIC/HOBt) to form peptide bonds. Its stability under basic and acidic conditions allows sequential assembly of peptide chains . Example Protocol :

- Activate the carboxyl group with DIC/HOBt.

- Couple to the N-terminus of a resin-bound peptide.

- Deprotect Boc with TFA before the next coupling cycle .

Q. What analytical techniques are essential for verifying the purity of this compound?

- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 220 nm).

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on Boc (δ ~1.4 ppm) and Bzl (δ ~4.9 ppm) signals .

- Mass Spectrometry : Validate molecular weight (MW = 385.5 g/mol) using ESI-MS or MALDI-TOF .

Q. How does the D-configuration of this compound affect its biological activity?

D-amino acids resist proteolytic degradation and often modulate receptor binding specificity. For example, D-Tyr derivatives can enhance peptide stability in enzyme inhibition assays compared to L-forms .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase synthesis using this compound?

Racemization occurs under basic conditions. Mitigation strategies include:

- Using low-temperature coupling (0–4°C).

- Employing HOBt or Oxyma as additives to suppress base-induced epimerization .

- Monitoring via circular dichroism (CD) or chiral HPLC to detect enantiomeric impurities.

Q. What experimental factors influence the efficiency of Boc and Bzl deprotection?

- Boc Removal : TFA concentration (20–50% in DCM) and reaction time (30–60 min) must be optimized to avoid premature cleavage of acid-labile side chains.

- Bzl Removal : Hydrogenation efficiency depends on catalyst loading (5–10% Pd/C) and H₂ pressure (1–3 atm). Incompatible with thiol-containing peptides . Data Contradiction Example : Conflicting reports on Bzl deprotection yields may arise from residual moisture or catalyst poisoning; use FT-IR to confirm complete benzyl group removal .

Q. How does this compound compare to Fmoc-protected tyrosine derivatives in peptide synthesis?

| Parameter | This compound | Fmoc-Tyr(Bzl)-OH |

|---|---|---|

| Deprotection Reagent | TFA (acidic) | Piperidine (basic) |

| Stability | Stable under basic conditions | Labile to bases |

| Steric Effects | Methyl group adds bulk | Fmoc group increases hydrophobicity |

| Application Note : Boc chemistry is preferred for stepwise synthesis requiring orthogonal protection . |

Q. What strategies can resolve conflicting data on coupling efficiency in complex peptide sequences?

- Optimize Solvent Polarity : Use DMF/DCM mixtures to balance solubility and reactivity.

- Pre-activate Carboxyl Groups : Pre-form HOBt-active esters to reduce coupling time.

- Monitor via LC-MS : Identify incomplete couplings early and repeat with fresh reagents .

Q. How can this compound be used to design enzyme inhibitors?

Incorporate the compound into peptide substrates mimicking enzyme-binding motifs. For example:

- Kinase Inhibition : Replace native Tyr with D-MeTyr(Bzl) to disrupt ATP-binding pocket interactions.

- Protease Resistance : Use D-configuration to reduce cleavage susceptibility. Validate via kinetic assays (e.g., IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.